N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a sulfamoyl-substituted thiophene carboxamide derivative. Its molecular formula is C₂₀H₁₉BrN₂O₃S₂, with a molecular weight of 479.41 g/mol . The compound features a 3-bromophenyl group attached to the carboxamide moiety and a 3,4-dimethylphenyl-sulfamoyl group on the thiophene ring. The bromine atom at the 3-position of the phenyl ring contributes to its distinct electronic and steric properties, while the dimethylphenyl group enhances hydrophobicity.
Properties
IUPAC Name |
N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S2/c1-13-7-8-17(11-14(13)2)23(3)28(25,26)18-9-10-27-19(18)20(24)22-16-6-4-5-15(21)12-16/h4-12H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJCVFVPIBIXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiophene Core: Starting with a thiophene derivative, the thiophene core is functionalized to introduce the carboxamide group.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with a sulfonamide derivative under suitable conditions.
Coupling Reactions: The final step involves coupling the functionalized thiophene with the brominated phenyl and dimethylphenyl groups using coupling reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
N-(4-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- Molecular Formula : C₂₀H₁₉BrN₂O₃S₂ .
- Key Difference : Bromine at the 4-position of the phenyl ring (vs. 3-position in the target compound).
- Implications : Positional isomerism can alter electronic distribution and steric interactions. The 4-bromo derivative may exhibit different binding affinities in biological systems due to reduced steric hindrance compared to the 3-bromo analog.
Halogen Substitution Variations
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide
- Molecular Formula : C₂₀H₁₉ClN₂O₅S₂ .
- Key Differences :
- Halogen : Chlorine (Cl) replaces bromine (Br).
- Substituents : 3,4-Dimethoxyphenyl (vs. 3-bromophenyl) on the carboxamide.
- Implications: Chlorine’s lower atomic weight (35.45 vs. 79.90 for Br) reduces molecular weight (420.93 vs. The dimethoxy group introduces polarity, enhancing aqueous solubility compared to the hydrophobic dimethylphenyl group in the target compound .
Aromatic Ring Modifications
N-(4-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
- Molecular Formula : C₁₉H₁₇ClN₂O₃S₂ .
- Key Differences :
- Sulfamoyl Group : 3-Methylphenyl (vs. 3,4-dimethylphenyl).
- Halogen : Chlorine at the 4-position.
- Implications :
Structural and Electronic Analysis
Molecular Planarity and Conformation
Crystal structure data for related bromophenyl carboxamides (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) reveal near-planar conformations with dihedral angles <10° between aromatic rings . The target compound’s 3-bromo and dimethylphenyl groups may slightly distort planarity compared to less bulky analogs.
Steric and Electronic Effects
- Bromine vs.
- Dimethyl vs. Dimethoxy : The electron-donating methoxy group (in dimethoxy analogs) increases electron density on the aromatic ring, affecting charge distribution in sulfonamide-mediated interactions .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Halogen Position |
|---|---|---|---|---|
| N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide | C₂₀H₁₉BrN₂O₃S₂ | 479.41 | 3-Bromophenyl, 3,4-dimethylphenyl | 3 |
| N-(4-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide | C₂₀H₁₉BrN₂O₃S₂ | 479.41 | 4-Bromophenyl, 3,4-dimethylphenyl | 4 |
| 3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide | C₂₀H₁₉ClN₂O₅S₂ | 465.95 | 4-Chlorophenyl, 3,4-dimethoxyphenyl | 4 |
| N-(4-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide | C₁₉H₁₇ClN₂O₃S₂ | 420.93 | 4-Chlorophenyl, 3-methylphenyl | 4 |
Biological Activity
N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene carboxamides. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H20BrN2O2S
- Molecular Weight : 436.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, influencing cellular signaling processes.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against bacterial strains. | |
| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes. | |
| Cytotoxicity | Evaluated against cancer cell lines; shows selective cytotoxic effects. |
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it possesses significant activity, particularly against Gram-positive bacteria.
Enzyme Inhibition Assays
Research has demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, leading to reduced cellular proliferation in certain cancer cell lines.
Cytotoxicity Assessment
In vitro cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity, sparing normal cells while effectively reducing the viability of cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
